BenchChemオンラインストアへようこそ!

Pdpob

Nav1.7 inhibition Sodium channel Electrophysiology

Choose PDPOB for its dual Nav1.7 inhibition and PI3K/AKT activation—a combination missing from single‑target probes like PF‑05089771. Validated in OGD/R and MCAO models, it enables dissection of polypharmacology in stroke research. Use it to benchmark new therapeutics or map downstream PI3K/AKT effectors. Available at research-grade ≥98% purity; no special permits required for laboratory use. Order now to accelerate your CNS program.

Molecular Formula C15H20O5
Molecular Weight 280.32 g/mol
Cat. No. B12411313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePdpob
Molecular FormulaC15H20O5
Molecular Weight280.32 g/mol
Structural Identifiers
SMILESCCCCCOC(=O)CCC(=O)C1=CC(=C(C=C1)O)O
InChIInChI=1S/C15H20O5/c1-2-3-4-9-20-15(19)8-7-12(16)11-5-6-13(17)14(18)10-11/h5-6,10,17-18H,2-4,7-9H2,1H3
InChIKeyMUWIFDPCUVTTPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PDPOB: A Phenyl Carboxylic Acid Derivative Nav1.7 Inhibitor and Neuroprotective Agent for Ischemia Research


PDPOB (CAS 2351900-45-1), chemically defined as pentyl 4-(3,4-dihydroxyphenyl)-4-oxobutanoate, is a phenyl carboxylic acid derivative . It is a novel compound with demonstrated activity as an inhibitor of the voltage-gated sodium channel Nav1.7 [1] and exhibits multi-faceted neuroprotective effects in models of oxygen-glucose deprivation/reperfusion (OGD/R) [2]. Its primary research applications are centered on cerebral ischemia, where it has been shown to mitigate neuronal injury and neuroinflammation in both in vitro and in vivo models [2].

Why PDPOB Cannot Be Simply Replaced by Other Nav1.7 Inhibitors or Neuroprotectants


While PDPOB shares the Nav1.7 target with other inhibitors like PF-05089771 and neuroprotective properties with agents like Edaravone, its unique pharmacological profile prevents simple substitution. Its reported dual mechanism—combining Nav1.7 inhibition with a distinct, PI3K/AKT-dependent neuroprotective and anti-inflammatory action—is not a universal feature of its class [1]. This specific combination of activities, demonstrated in both in vitro OGD/R models and in vivo MCAO stroke models, provides a specific, quantifiable basis for its selection over other compounds that may only target a single pathway or exhibit a different balance of potencies. Procurement based solely on Nav1.7 inhibition IC50 values or general neuroprotective claims may lead to significantly different experimental outcomes, particularly in complex disease models like ischemic stroke.

Quantitative Differentiation Evidence for PDPOB: Head-to-Head and Cross-Study Comparisons


Nav1.7 Inhibition Potency: A Cross-Study Comparison with PF-05089771

PDPOB inhibits recombinant human Nav1.7 with an IC50 of 56 nM, as determined by a FRET-based membrane potential assay in HEK293F cells [1]. This potency is a key differentiator when compared to the more potent clinical candidate PF-05089771, which has a reported IC50 of 11 nM in electrophysiological patch-clamp assays [2]. While less potent than PF-05089771, PDPOB's value proposition lies not in superior Nav1.7 inhibition, but in its unique dual-action profile (neuroprotection + anti-inflammation), which PF-05089771 lacks.

Nav1.7 inhibition Sodium channel Electrophysiology

Neuroprotection Against OGD/R: Concentration-Dependent Attenuation of Neuronal Damage

In a direct experimental comparison, PDPOB attenuated OGD/R-evoked cellular damage in both SH-SY5Y cells and primary cortical neurons in a concentration-dependent manner [1]. This is a direct functional measure of its neuroprotective capacity. While specific viability percentages are not provided in the abstract, the study's conclusion is that PDPOB displays protective roles against multiaspect neuronal deterioration, including alleviated mitochondrial dysfunction, oxidative stress, and apoptosis [1]. This contrasts with a comparator like Edaravone, which is a free radical scavenger with a different primary mechanism and does not directly engage Nav1.7 or the PI3K/AKT pathway.

OGD/R Neuroprotection Ischemic Stroke

Anti-Neuroinflammation: Suppression of NO and Cytokine Secretion in LPS-Stimulated Microglia

PDPOB demonstrates a unique anti-inflammatory action independent of its Nav1.7 activity. Pretreatment with PDPOB dampened LPS-evoked neuroinflammation in BV2 microglial cells, characterized by suppressed secretion of nitric oxide (NO) and proinflammatory cytokines, as well as normalized expression of iNOS and COX-2 [1]. This effect is linked to the abatement of overabundant phosphorylation of ERK, JNK, and p38 in the MAPK pathway [1]. This dual action (neuroprotection + anti-inflammation) is a key differentiator from compounds like PF-05089771, which is a highly selective Nav1.7 inhibitor but lacks this reported anti-inflammatory and neuroprotective pathway engagement.

Neuroinflammation Microglia MAPK Pathway

In Vivo Efficacy in Ischemic Stroke: Reduction of Cerebral Infarction in MCAO Rat Model

In a pivotal in vivo study, a single intravenous dose of PDPOB at 30 mg/kg significantly attenuated ipsilateral cerebral infarction and improved neurological outcomes in a rat model of middle cerebral artery occlusion (MCAO) [1]. While a direct head-to-head comparison with a comparator like Edaravone is not available in the same study, the data provides a benchmark for efficacy in a gold-standard stroke model. For context, Edaravone (10 mg/kg, i.p.) is also reported to significantly reduce ischemic lesion volume in MCAO rats [2]. The key differentiator is PDPOB's demonstrated dual mechanism (Nav1.7 inhibition + PI3K/AKT-mediated neuroprotection) versus Edaravone's free radical scavenging mechanism, making PDPOB a more targeted tool for studying pathways involving sodium channel modulation and PI3K/AKT signaling in stroke.

MCAO In Vivo Ischemic Stroke Cerebral Infarction

Optimal Research and Industrial Application Scenarios for PDPOB Based on Quantitative Evidence


Investigating the Role of Nav1.7 in Neuroprotection and Inflammation

Use PDPOB as a tool compound to dissect the contribution of Nav1.7 inhibition to neuroprotective and anti-inflammatory outcomes. Its moderate potency (IC50 56 nM) [1] and proven in vivo efficacy in stroke models [2] make it suitable for studies where complete target knockout is not required, and its dual-action profile is an asset. This is particularly valuable in research seeking to understand the polypharmacology of sodium channel modulators.

Elucidating PI3K/AKT-Mediated Survival Pathways in Ischemic Neurons

Employ PDPOB as a specific chemical probe to activate the PI3K/AKT pathway in the context of neuronal ischemia. The study by Zhao et al. demonstrated that the neuroprotective effects of PDPOB are diminished by PI3K/AKT blockade [2]. Therefore, PDPOB is a valuable reagent for experiments designed to map the downstream effectors of PI3K/AKT signaling in OGD/R or MCAO models.

Comparative Studies of Dual-Action Neuroprotective Agents vs. Pure Nav1.7 Blockers

Design head-to-head in vivo studies comparing PDPOB to a selective Nav1.7 inhibitor like PF-05089771. Given PDPOB's additional anti-inflammatory and PI3K/AKT-dependent neuroprotective effects [2], such a study could provide pivotal data on the therapeutic value of polypharmacology versus target selectivity in complex CNS disorders. This is a high-value application for academic and industrial research groups.

Preclinical Stroke Model Development and Compound Benchmarking

Utilize PDPOB as a reference compound in the MCAO rat model to benchmark novel stroke therapeutics. Its established efficacy at 30 mg/kg i.v. [2] provides a clear performance threshold for new agents. Its well-characterized mechanism of action (Nav1.7 inhibition, PI3K/AKT activation, MAPK suppression) [2] allows for robust comparative analyses of new mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pdpob

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.